RK-9123016

SIRT2 Inhibitor Potency

Selective SIRT2 inhibitor with IC50 0.18 µM, >100x selectivity over SIRT1/3. Reduces c-Myc in MCF-7 cells. Ideal for validating SIRT2 target engagement and orthogonal studies vs SirReal2. For R&D only.

Molecular Formula C16H18N6O3S
Molecular Weight 374.4 g/mol
CAS No. 955900-27-3
Cat. No. B1679407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-9123016
CAS955900-27-3
SynonymsRK-9123016;  RK 9123016;  RK9123016
Molecular FormulaC16H18N6O3S
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=NNC(=S)NCC=C)CN2C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C16H18N6O3S/c1-3-6-17-16(26)20-18-8-12-4-5-15(25-2)13(7-12)10-21-11-14(9-19-21)22(23)24/h3-5,7-9,11H,1,6,10H2,2H3,(H2,17,20,26)/b18-8+
InChIKeyBSAOWQDRMYYMDT-QGMBQPNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RK-9123016 (CAS 955900-27-3) SIRT2 Inhibitor Technical Overview for Procurement


RK-9123016 (CAS 955900-27-3) is a small-molecule inhibitor of Sirtuin 2 (SIRT2), a nicotinamide adenine dinucleotide (NAD)-dependent lysine deacetylase implicated in cancer and other diseases [1]. It was identified through chemical library screening and possesses a chemical scaffold distinct from other known SIRT2 inhibitors [1]. The compound has been shown to inhibit the enzymatic activity of SIRT2 in vitro and to exert cellular effects consistent with SIRT2 inhibition, such as increasing the acetylation of its physiological substrate eIF5A and reducing breast cancer cell viability [1].

RK-9123016 SIRT2 Inhibitor Procurement: Why Generic Substitution is Scientifically Unjustified


SIRT2 inhibitors are a heterogeneous class with significant variability in potency, isoform selectivity, and chemical structure, which directly impacts their utility and interpretation of results in experimental models. RK-9123016 exhibits a specific inhibition profile characterized by an IC50 of 0.18 µM against SIRT2 and high selectivity over other sirtuins (SIRT1, SIRT3) and HDACs at concentrations up to 100 µM [1]. This profile is not shared by all SIRT2-targeting compounds; for instance, the widely used SIRT2 inhibitor AGK2 has a substantially higher IC50 of 3.5 µM . Therefore, substituting RK-9123016 with a different SIRT2 inhibitor can lead to divergent potency, selectivity, and off-target effects, making direct comparison of biological outcomes invalid.

RK-9123016 SIRT2 Inhibitor: Quantitative Evidence for Differentiated Selection


RK-9123016 vs. AGK2: Superior Potency in SIRT2 Enzymatic Inhibition

RK-9123016 demonstrates a 19-fold greater inhibitory potency against SIRT2 compared to the widely used SIRT2 inhibitor AGK2. In vitro enzymatic assays show that RK-9123016 inhibits SIRT2 with an IC50 of 0.18 µM, whereas AGK2 has a reported IC50 of 3.5 µM for the same target . This difference in potency can be critical for achieving effective target engagement at lower compound concentrations, potentially reducing the risk of off-target effects.

SIRT2 Inhibitor Potency

RK-9123016 vs. SirReal2: Comparable Potency with a Distinct Chemical Scaffold

RK-9123016 exhibits comparable potency to the well-characterized SIRT2 inhibitor SirReal2 (IC50 0.18 µM vs. 0.14 µM), but it is differentiated by its unique chemical structure . This distinction is crucial for research requiring a different chemotype, such as studies on inhibitor binding modes or when exploring structure-activity relationships (SAR) where SirReal2 is unsuitable due to its specific mechanism of action.

SIRT2 Inhibitor Potency Selectivity

RK-9123016 Demonstrates High Selectivity Over SIRT1 and SIRT3 Isoforms

RK-9123016 exhibits a high degree of isoform selectivity, a critical parameter for accurately attributing biological effects to SIRT2 inhibition. The compound does not inhibit the enzymatic activity of the closely related sirtuins SIRT1 and SIRT3 at concentrations up to 100 µM . This represents a >555-fold selectivity window over SIRT2 based on its IC50 of 0.18 µM. This high selectivity profile is comparable to that of SirReal2, which is reported to be >1000-fold selective for SIRT2 over SIRT1 and SIRT3 .

SIRT2 Selectivity Off-target

RK-9123016 Exhibits Cellular Activity in a Breast Cancer Model

RK-9123016 is effective in a cellular context, a key prerequisite for its use in cell-based assays and as a tool compound for in vivo studies. In MCF-7 human breast cancer cells, treatment with RK-9123016 reduces cell viability and is accompanied by a decrease in the expression of the c-Myc oncoprotein, a downstream effect consistent with SIRT2 inhibition [1]. This cellular activity confirms that the compound can engage its target within a living cell and elicit a functional response.

SIRT2 Cancer Cellular Activity

Optimal Research Applications for RK-9123016 SIRT2 Inhibitor


Investigating SIRT2-Specific Functions in Cancer Biology

RK-9123016 is optimally suited for in vitro and cell-based studies designed to dissect the specific role of SIRT2 in cancer, particularly in breast cancer models. Its high selectivity over SIRT1 and SIRT3 at concentrations up to 100 µM minimizes confounding effects from other sirtuins . The compound's ability to reduce c-Myc expression in MCF-7 cells provides a functional readout for target engagement [1]. This makes it a valuable tool for validating SIRT2 as a therapeutic target and for exploring downstream signaling pathways mediated by SIRT2 deacetylase activity.

Comparative SIRT2 Inhibitor Studies and Structure-Activity Relationship (SAR) Exploration

Given its distinct chemical structure from other well-known SIRT2 inhibitors like SirReal2, RK-9123016 is an ideal tool for orthogonal validation studies. Using RK-9123016 alongside SirReal2 can strengthen the evidence that an observed phenotype is due to SIRT2 inhibition rather than an off-target effect of a specific chemical scaffold . Furthermore, its structure can serve as a starting point for SAR campaigns aimed at developing novel SIRT2 inhibitors with improved properties.

As a Tool Compound for Probing the Role of SIRT2 in c-Myc-Driven Oncogenesis

RK-9123016 has been shown to reduce c-Myc protein levels in breast cancer cells, a key mechanism in its anti-proliferative activity . This specific downstream effect positions RK-9123016 as a valuable tool for research focused on the intersection of SIRT2 activity and c-Myc stability. It can be used to investigate the molecular mechanisms governing c-Myc degradation in various cancer contexts and to evaluate the dependency of certain cancers on the SIRT2/c-Myc axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RK-9123016

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.